![molecular formula C25H22F2N4O3S B14112013 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further modified with fluorobenzyl and fluorophenyl groups, enhancing its chemical properties.
Méthodes De Préparation
The synthesis of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the fluorophenylpiperazine moiety: This step involves the reaction of the intermediate with a fluorophenylpiperazine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and fluorophenyl positions, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thieno[3,2-d]pyrimidine core.
Applications De Recherche Scientifique
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in structure-activity relationship studies.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving the central nervous system.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and other critical cellular functions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and its potential biological activity. Similar compounds include:
4-(2-fluorophenyl)piperazine derivatives: These compounds share the fluorophenylpiperazine moiety but differ in their core structures and overall activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds have the same core structure but may lack the specific modifications present in the target compound, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.
Propriétés
Formule moléculaire |
C25H22F2N4O3S |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2 |
Clé InChI |
CPVQOYOAJVMUFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
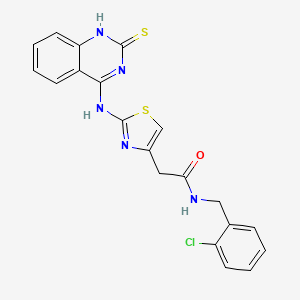
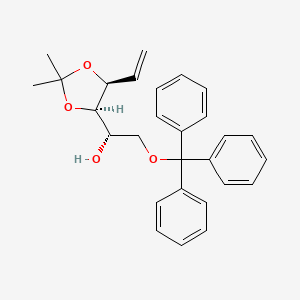
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
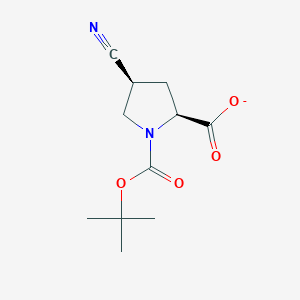
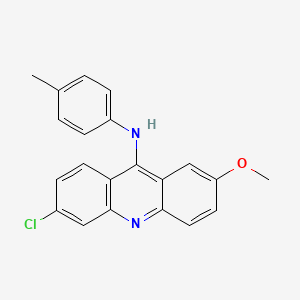
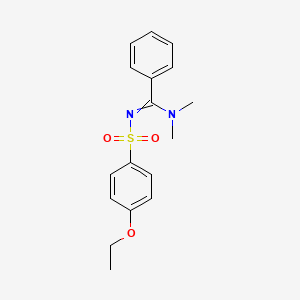

![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)


